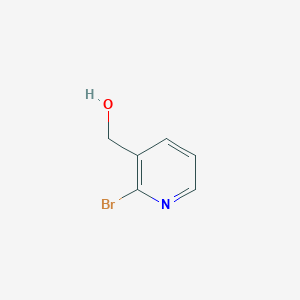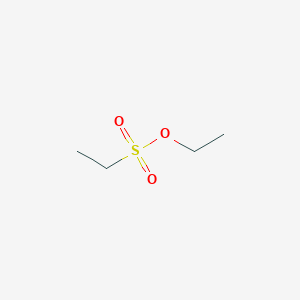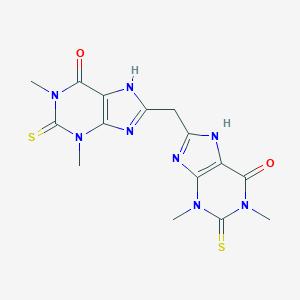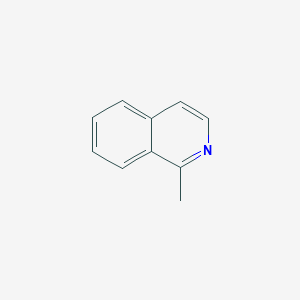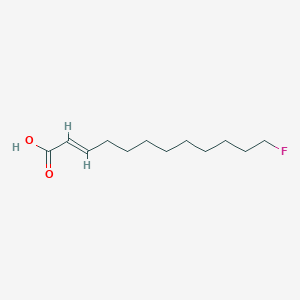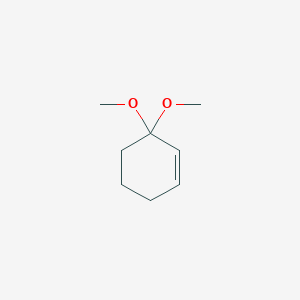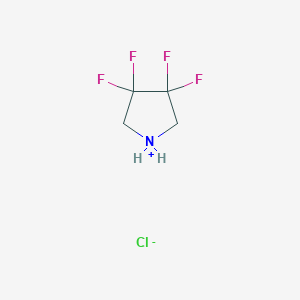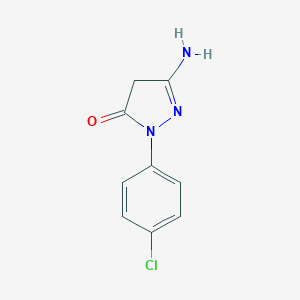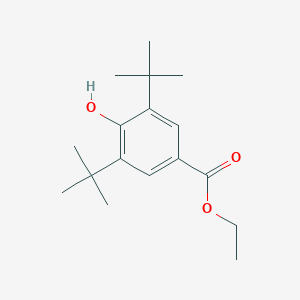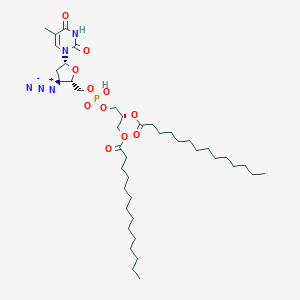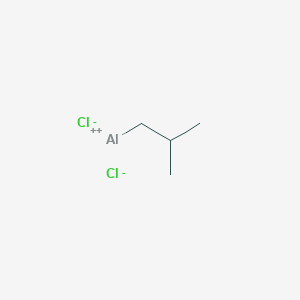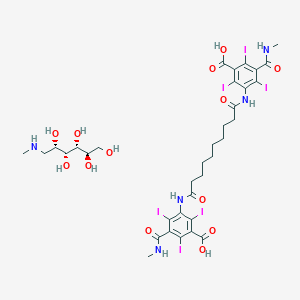
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) is an iodinated contrast agent primarily used in medical imaging, particularly for hepatic computed tomography (CT) scans . It is a compound that combines iosefamate, an iodinated organic molecule, with meglumine, an amino sugar. This combination enhances the solubility and stability of the contrast agent, making it effective for diagnostic imaging.
Métodos De Preparación
The synthesis of iosefamate meglumine involves several steps. The primary synthetic route includes the iodination of an aromatic compound followed by the conjugation with meglumine. The reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure . Industrial production methods focus on optimizing yield and purity, often employing high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction may produce deiodinated compounds.
Aplicaciones Científicas De Investigación
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It is employed in biological studies to investigate cellular processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of iosefamate meglumine involves its role as a contrast agent in medical imaging. The iodine atoms in the compound absorb X-rays, creating a contrast between different tissues in the body. This contrast allows for the detailed visualization of internal structures, aiding in the diagnosis of various medical conditions . The molecular targets include the tissues and organs being imaged, with the pathways involving the absorption and scattering of X-rays .
Comparación Con Compuestos Similares
3,3'-(Decanedioyldiimino)bis(2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid) can be compared with other iodinated contrast agents such as diatrizoate and iodipamide. While all these compounds serve as contrast agents, iosefamate meglumine is unique due to its specific combination with meglumine, which enhances its solubility and stability . Similar compounds include:
Diatrizoate: Another iodinated contrast agent used in various imaging techniques.
Iodipamide: Used for imaging the biliary system.
Iocarmate: Another contrast agent with similar applications.
Propiedades
Número CAS |
10058-41-0 |
|---|---|
Fórmula molecular |
C35H45I6N5O13 |
Peso molecular |
1505.2 g/mol |
Nombre IUPAC |
3-[[10-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C28H28I6N4O8.C7H17NO5/c1-35-25(41)13-17(29)15(27(43)44)21(33)23(19(13)31)37-11(39)9-7-5-3-4-6-8-10-12(40)38-24-20(32)14(26(42)36-2)18(30)16(22(24)34)28(45)46;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-10H2,1-2H3,(H,35,41)(H,36,42)(H,37,39)(H,38,40)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clave InChI |
ZGBAIVYNMARFCV-WZTVWXICSA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
SMILES isomérico |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
SMILES canónico |
CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Sinónimos |
iosefamate meglumine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



